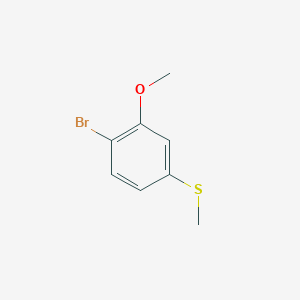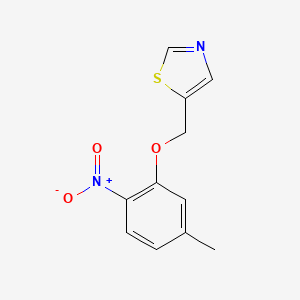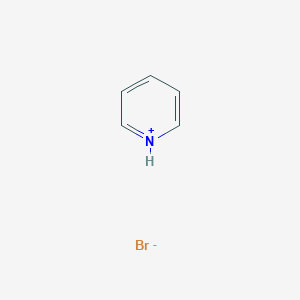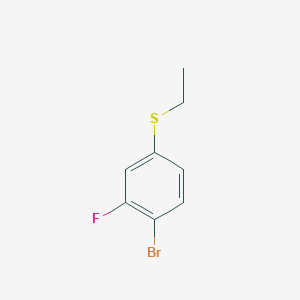![molecular formula C8H9ClN4 B8452857 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that contains both pyridazine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,3-dimethylpyrazole with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Shares a similar core structure but lacks the fused pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Uniqueness
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
属性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC 名称 |
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5-3-6-7(9)10-4-11-8(6)13(2)12-5/h4H,3H2,1-2H3 |
InChI 键 |
UWQSBOHRFQPAOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C(C1)C(=NC=N2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate](/img/structure/B8452779.png)


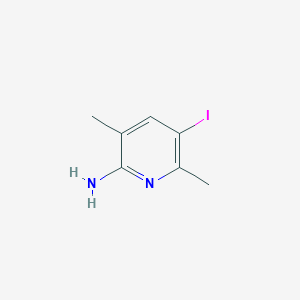
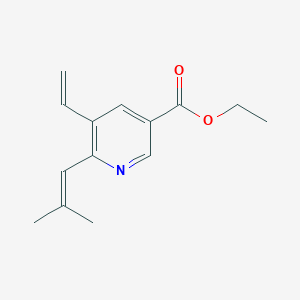

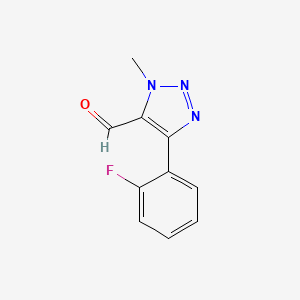
![2-(Pyridin-3-yl)-4-benzylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8452816.png)
